molecular formula C16H18F6N6O2 B10942583 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}propanehydrazide

3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}propanehydrazide

Cat. No.: B10942583
M. Wt: 440.34 g/mol
InChI Key: ZKIKFEBZKYUQIU-UHFFFAOYSA-N
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Description

3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}PROPANOHYDRAZIDE is a complex organic compound featuring a pyrazole ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}PROPANOHYDRAZIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride under reflux conditions . The resulting intermediate is then subjected to further functionalization to introduce the trifluoromethyl groups and other substituents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as distillation and crystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}PROPANOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}PROPANOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s stability and bioavailability, allowing it to effectively bind to target proteins and enzymes. This binding can modulate various biological processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-{3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPANOYL}PROPANOHYDRAZIDE is unique due to its dual pyrazole ring structure and the presence of multiple trifluoromethyl groups. These features contribute to its enhanced chemical stability, biological activity, and potential for diverse applications.

Properties

Molecular Formula

C16H18F6N6O2

Molecular Weight

440.34 g/mol

IUPAC Name

3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N'-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoyl]propanehydrazide

InChI

InChI=1S/C16H18F6N6O2/c1-9-7-11(15(17,18)19)25-27(9)5-3-13(29)23-24-14(30)4-6-28-10(2)8-12(26-28)16(20,21)22/h7-8H,3-6H2,1-2H3,(H,23,29)(H,24,30)

InChI Key

ZKIKFEBZKYUQIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(=O)NNC(=O)CCN2C(=CC(=N2)C(F)(F)F)C)C(F)(F)F

Origin of Product

United States

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